molecular formula C27H54O14S B3024035 Thiol-PEG12-acid CAS No. 2211174-73-9

Thiol-PEG12-acid

Cat. No.: B3024035
CAS No.: 2211174-73-9
M. Wt: 634.8
InChI Key: JUDURFKNRMLTLG-UHFFFAOYSA-N
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Description

Thiol-PEG12-acid is a polyethylene glycol (PEG) derivative that contains a thiol group and a terminal carboxylic acid. The compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The thiol group in this compound can react with various electrophiles, making it a versatile linker in bioconjugation and surface modification applications .

Mechanism of Action

Target of Action

Thiol-PEG12-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . The compound contains a thiol group that reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .

Mode of Action

This compound operates by joining two essential ligands, crucial for forming PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound involve the ubiquitin-proteasome system . This system is crucial for the degradation of intracellular proteins, thus playing a significant role in maintaining the balance of protein synthesis and degradation in cells .

Pharmacokinetics

This compound, being a PEG-based compound, exhibits certain pharmacokinetic properties. The hydrophilic PEG spacer increases solubility in aqueous media . This property can enhance the bioavailability of the compound.

Result of Action

The result of this compound’s action is the selective degradation of target proteins . By leveraging the ubiquitin-proteasome system, it can induce the degradation of specific proteins within cells . This can have various molecular and cellular effects depending on the specific proteins targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reactivity of the thiol group with maleimide, OPSS, vinylsulfone, and transition metal surfaces can be affected by factors such as pH and temperature . Furthermore, the hydrophilic PEG spacer’s ability to increase solubility in aqueous media can also be influenced by the characteristics of the media, such as its ionic strength .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiol-PEG12-acid is synthesized through a series of chemical reactions that introduce the thiol and carboxylic acid functional groups onto a polyethylene glycol backbone. The typical synthetic route involves the following steps:

    Activation of PEG: The polyethylene glycol is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.

    Introduction of Thiol Group: The activated PEG is then reacted with a thiol-containing compound, such as cysteamine, to introduce the thiol group.

    Introduction of Carboxylic Acid Group: Finally, the terminal hydroxyl group of the PEG is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve consistent product quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form disulfides. This reaction is commonly used in the formation of stable crosslinks in proteins and other biomolecules.

    Reduction: The disulfide bonds formed from the oxidation of this compound can be reduced back to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions with various electrophiles, such as maleimides and vinyl sulfones, to form stable thioether bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Maleimides or vinyl sulfones in aqueous buffers at neutral pH.

Major Products:

Scientific Research Applications

Thiol-PEG12-acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Thiol-PEG8-acid: Contains a shorter polyethylene glycol spacer, resulting in different solubility and flexibility properties.

    Carboxy-PEG12-thiol: Similar structure but with reversed functional groups, used in different bioconjugation strategies.

    Methoxy-PEG12-thiol: Contains a methoxy group instead of a carboxylic acid, used for surface passivation and reducing non-specific binding.

Uniqueness: Thiol-PEG12-acid is unique due to its combination of a long polyethylene glycol spacer with both thiol and carboxylic acid functional groups. This combination provides enhanced solubility, flexibility, and versatility in bioconjugation and surface modification applications compared to other similar compounds .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O14S/c28-27(29)1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42/h42H,1-26H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDURFKNRMLTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211174-73-9
Record name Carboxy-PEG12-C2-Thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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